molecular formula C11H13BFNO4 B1397886 (2-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid CAS No. 1092500-69-0

(2-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid

Cat. No.: B1397886
CAS No.: 1092500-69-0
M. Wt: 253.04 g/mol
InChI Key: QOOPQYLLXBKXQI-UHFFFAOYSA-N
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Description

“(2-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid” is a chemical compound with the molecular formula C11H13BFNO4 . It is a solid substance and has a molecular weight of 253.04 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13BFNO4/c13-10-8(2-1-3-9(10)12(16)17)11(15)14-4-6-18-7-5-14/h1-3,16-17H,4-7H2 . This code provides a specific description of the molecule’s structure.


Physical and Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 253.04 g/mol . Unfortunately, other specific physical and chemical properties like melting point, boiling point, etc., are not available in the resources.

Scientific Research Applications

Novel Boronic Acid Mannich Reactions

  • A study by Stas and Tehrani (2007) describes a novel variation of the boronic acid Mannich reaction using α,α-dichloro-, α,α,ω-trichloroaldehydes, morpholine, and arylboronic acids. This process results in the formation of 1-phenyl-1-morpholinoalkan-2-ones, converting the dichloromethylene group into a ketone functionality, acting as a masked carbonyl group (Stas & Tehrani, 2007).

Optical Modulation Applications

  • Mu et al. (2012) investigated phenyl boronic acids' (PBA) role in binding ligands to pendant diols, useful for saccharide recognition. They demonstrated this using a series of phenyl boronic acids, highlighting a clear link between SWNT photoluminescence quantum yield and boronic acid structure (Mu et al., 2012).

Fluorescence Quenching Studies

  • A study by Geethanjali et al. (2015) explored the fluorescence quenching of boronic acid derivatives by aniline in alcohols. This research provides insights into the conformational changes of the solutes in different environments (Geethanjali et al., 2015).

Detection of Organophosphorus Pesticides

  • Zhao et al. (2021) synthesized a novel pH-responsive fluorescence probe based on 4-(morpholinomethyl) phenyl boronic acid for detecting organophosphorus pesticides in fruit juices. This assay showed high sensitivity and satisfactory recovery rates (Zhao et al., 2021).

Synthesis and Crystal Structure Analysis

  • The synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid have been reported by Das et al. (2003), highlighting its potential in constructing glucose sensing materials operating at physiological pH (Das et al., 2003).

Chiral Induction in the Petasis Reaction

  • Koolmeister et al. (2002) demonstrated the first enantioselective version of the Petasis reaction using a homochiral boronic ester as the chiral auxiliary. This innovation in synthetic chemistry could have wide-ranging applications (Koolmeister et al., 2002).

Fluorescent Labeling Reagent for Diol Compounds

  • Terado et al. (2000) developed a fluorescent labeling reagent, useful for measuring diol compounds by HPLC, showcasing its application in analytical chemistry (Terado et al., 2000).

Influence on Properties of Phenylboronic Compounds

  • Gozdalik et al. (2017) discussed the influence of fluorine substituents on the properties of phenylboronic compounds. This research is significant in understanding the electron withdrawing character of fluorine atoms in these compounds (Gozdalik et al., 2017).

Chemosensors for Carbohydrate Triols

  • Oesch and Luedtke (2015) explored the use of boronic acid derivatives as chemosensors for carbohydrate triols, highlighting their application in distinguishing between carbohydrates based on their stereochemical information (Oesch & Luedtke, 2015).

Organoboron Acids in Catalysis

  • Dimitrijević and Taylor (2013) provided an overview of the applications of boronic and borinic acids in catalysis, emphasizing their utility in diverse modes of catalytic reactivity (Dimitrijević & Taylor, 2013).

Binding Interaction with Sugars

  • Bhavya et al. (2016) investigated the binding interaction of 2-methoxy-5-fluoro phenyl boronic acid with various sugars, which has implications in the study of sugar structures and their interactions (Bhavya et al., 2016).

Synthesis of 3-borono-5-fluorobenzoic Acid

  • Sun Hai-xia et al. (2015) described the synthesis process of 3-borono-5-fluorobenzoic acid, an important intermediate for organic synthesis, highlighting its wide application in the synthesis of various organic materials (Sun Hai-xia et al., 2015).

Electrophilic Fluorinating Agents

  • Banks et al. (1996) discussed the synthesis of 1-alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts, serving as site-selective electrophilic fluorinating agents. This research adds value to the field of organic synthesis (Banks et al., 1996).

Hydrolysis of N-salicylidene-2-methoxyethylamine

  • Nagamatsu et al. (1984) investigated the hydrolysis of N-salicylidene-2-methoxyethylamine, providing insights into intramolecular general base catalysis and the specific effects of boric acid (Nagamatsu et al., 1984).

Boronic Acid Derived Salicylidenehydrazone Complexes

  • Zhang et al. (2018) proved that boronic acid-derived salicylidenehydrazone complexes are suitable candidates for wash-free fluorescence labels, important for monitoring biochemical processes (Zhang et al., 2018).

Synthesis and Biological Evaluation of Molluscicidal Agents

  • Duan et al. (2014) synthesized a 5-chlorosalicylic acid derivative incorporating a morpholine moiety, highlighting its molluscicidal effects. This has potential applications in pest control (Duan et al., 2014).

Synthesis of β-Fluoro-α,β-Unsaturated Amides

  • Adam et al. (2020) described the creation of (E)-β-fluoro-α,β-unsaturated amides using morpholine 3,3,3-trifluoropropanamide, adding to the repertoire of bioisosteres for peptide bonds (Adam et al., 2020).

Ratiometric Reagent for Detection of Hypochlorite Ion

  • Wang et al. (2013) synthesized a novel water-soluble styrylquinolinium boronic acid as a ratiometric optical chemosensor for ClO⁻, with potential applications in analytical chemistry (Wang et al., 2013).

Hydrogen-Bonded Dimeric Synthon Analysis

  • Madura et al. (2014) analyzed crystal structures of fluoro-substituted phenylboronic acids, elucidating the interplay between basic H-bonded dimeric synthons and higher-order supramolecular organization (Madura et al., 2014).

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .

Mechanism of Action

References:

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443
  • Data source: ChemSpider
  • Date, S. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 1-7

: Read the full review article

Properties

IUPAC Name

[2-fluoro-4-(morpholine-4-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BFNO4/c13-10-7-8(1-2-9(10)12(16)17)11(15)14-3-5-18-6-4-14/h1-2,7,16-17H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOPQYLLXBKXQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)N2CCOCC2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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